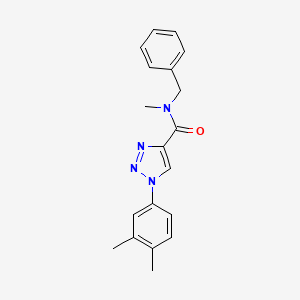

N-苄基-1-(3,4-二甲苯基)-N-甲基-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the molecular formula C18H18N4O . It is a member of the 1,2,3-triazole family, which are five-membered heterocyclic rings .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-triazole ring, which is a five-membered heterocyclic ring . This ring is capable of interacting with a variety of receptors and enzymes .科学研究应用

合成和化学性质

化学化合物N-苄基-1-(3,4-二甲苯基)-N-甲基-1H-1,2,3-三唑-4-甲酰胺属于一类化合物,其独特的化学性质和合成方法已得到广泛研究。研究人员开发了多种三唑衍生物的合成技术,强调了三唑在药物化学和材料科学中的重要性。例如,通过还原相应的4-氨基-5-氰基三唑合成1,2,3-三唑类似物,证明了三唑在化学反应中的多功能性 (Albert, 1970)。另一项研究重点介绍了由4-氨基-1,2,3-三唑-5-甲酰胺和脒合成2-取代8-氮嘌呤-6-酮,展示了三唑衍生物在生成新化学实体中的潜力 (Albert & Trotter, 1979)。

潜在药理学特性

虽然特定的化合物N-苄基-1-(3,4-二甲苯基)-N-甲基-1H-1,2,3-三唑-4-甲酰胺尚未在提供的参考文献中直接与药理学研究联系起来,但三唑衍生物通常因其药理学潜力而被探索。例如,某些三唑化合物已显示出有价值的药理学特性,包括抗惊厥活性,表明它们可用于治疗癫痫和相关疾病 (Shelton, 1981)。此外,探索1,2,4-三唑在各种模型中的抗炎活性表明三唑衍生物具有广泛的治疗应用 (Czollner, Szilágyi, Lango, & Janáky, 1990)。

材料科学和配位化学

三唑衍生物还可以在材料科学和配位化学中找到应用。对具有两个不同NHC供体的双齿双(NHC)配体的配位化学的研究例证了基于三唑的化合物在开发新材料和化学催化剂中的作用 (Schick, Pape, & Hahn, 2014)。这些化合物独特的结合特性和结构多功能性使其在设计新型金属有机骨架和催化体系中具有价值。

作用机制

Target of Action

The primary target of N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is the cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system in the brain, which is involved in learning, memory, stress responses, and cognitive functioning .

Mode of Action

N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid . As a result, the level of acetylcholine in the brain is increased .

Biochemical Pathways

The inhibition of AChE and BuChE by N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide affects the cholinergic pathways in the brain . The increase in acetylcholine levels enhances signal transduction pathways involved in memory, motivation, behavioral adaptability, associative learning, sensory perception, and motor control .

Result of Action

The molecular and cellular effects of N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide’s action include an increase in acetylcholine levels in the brain . This increase can enhance cognitive functioning and temporarily lessen the symptoms of neurodegenerative diseases such as Alzheimer’s disease .

属性

IUPAC Name |

N-benzyl-1-(3,4-dimethylphenyl)-N-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-14-9-10-17(11-15(14)2)23-13-18(20-21-23)19(24)22(3)12-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGSUBMTWSTNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N(C)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2594016.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594024.png)

![8-(4-benzylpiperazin-1-yl)-7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594026.png)

![4-Methoxy-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2594035.png)